4-(azepan-1-yl)-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
4-(azepan-1-yl)-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core. Key structural attributes include:
- Position 1: A 2,5-dimethylphenyl substituent, contributing steric bulk and lipophilicity.
- This scaffold is analogous to kinase inhibitors and other bioactive molecules, where substituent diversity modulates target affinity and pharmacokinetics .
Properties
IUPAC Name |
4-(azepan-1-yl)-1-(2,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5/c1-14-7-8-15(2)17(11-14)24-19-16(12-22-24)18(20-13-21-19)23-9-5-3-4-6-10-23/h7-8,11-13H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCZNJBZHIKAGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C(=NC=N3)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(azepan-1-yl)-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, including potential applications in cancer therapy and kinase inhibition. Despite limited direct studies on this specific compound, insights can be drawn from related pyrazolo derivatives.
Structural Characteristics
The compound features a pyrazolo ring fused with a pyrimidine structure, substituted with an azepan group and a 2,5-dimethylphenyl moiety. This unique structure enhances its potential biological activities and chemical reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C19H23N5 |
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | 4-(azepan-1-yl)-1-(2,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidine |
| InChI Key | OAPCJBMBKSJNLM-UHFFFAOYSA-N |
Antitumor Activity
Research on similar pyrazolo[3,4-d]pyrimidine derivatives has shown promising antitumor activity. For example, compounds designed to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase have demonstrated significant inhibition rates (up to 91%) against various cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer) . The mechanism often involves binding to the ATP-binding site of the EGFR-TK, where hydrogen bonding interactions play a critical role.
Kinase Inhibition
The presence of the azepan ring in this compound is believed to enhance its binding affinity to cyclin-dependent kinases (CDKs), which are crucial in regulating cell cycle progression. Molecular docking studies indicate that the compound forms critical hydrogen bonds with key residues in the active sites of these kinases . This interaction is vital for its potential use as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazolo derivatives:
- Antitumor Screening : A study evaluated various pyrazolo[3,4-d]pyrimidine derivatives for their antitumor activity against breast and lung cancer cell lines. Compounds exhibiting high inhibition rates were further analyzed for their EGFR-TK inhibitory activity .
- Molecular Docking Studies : Docking studies revealed that specific derivatives bind effectively to the active sites of kinases involved in tumor growth regulation. For instance, compounds with modifications similar to those found in this compound showed promising results in inhibiting kinase activity .
- Structure-Activity Relationship (SAR) : Variations in substituents significantly influence biological activity and therapeutic potential. A comparative analysis of related compounds highlighted how structural features correlate with specific biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity at Position 4
Azepane vs. Hydrazinyl/Arylidenehydrazinyl Groups
4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (, Compound 3) :
4-(2-Benzylidenehydrazinyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (, Compound 5a) :
- Target Compound (4-azepan-1-yl): Substituent: Azepane (7-membered ring). Properties: Expected enhanced solubility in lipidic environments due to aliphatic amine. No direct m.p. data, but steric effects likely reduce crystallinity compared to hydrazinyl analogs.
Azepane vs. Pyrimidinone and Thienopyrimidine Hybrids
- 3,6-Dimethyl-1-phenyl-5-(4-substitutedphenyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones (): Substituent: Pyrimidinone ring (C=O at position 4). Properties: Increased polarity due to ketone group, altering solubility and hydrogen-bonding capacity.
- 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (): Substituent: Thieno[3,2-d]pyrimidine fused system. Synthesis: Uses Vilsmeier–Haack reagent (82% yield) .
Substituent Effects at Position 1
Target Compound (2,5-dimethylphenyl) :
- Steric and electronic effects from methyl groups may enhance metabolic stability compared to unsubstituted phenyl analogs.
- N-(2,5-Dimethylphenyl)acetamide Derivatives (): Example: 2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-N-(2,5-dimethylphenyl)acetamide. Molecular Weight: 378.48 g/mol vs. 242.27 g/mol for hydrazinyl analog .
Spectral and Physical Property Trends
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
